Ethyl 2-amino-3-hydroxybutanoate
Description
Ethyl 2-amino-3-hydroxybutanoate (CAS 39994-70-2) is an ester derivative of butanoic acid featuring an amino group at the C2 position and a hydroxyl group at the C3 position. Its molecular formula is C₆H₁₄ClNO₃ (molecular weight: 183.63 g/mol), and it exists as a hydrochloride salt in its stable form . The compound’s SMILES notation, Cl.CCOC(=O)C(N)C(C)O, highlights its functional groups: an ethyl ester, a secondary alcohol, and a primary amine. This structure enables its use as a versatile intermediate in pharmaceutical synthesis, particularly for amino acid derivatives and chiral building blocks .
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
ethyl 2-amino-3-hydroxybutanoate |
InChI |
InChI=1S/C6H13NO3/c1-3-10-6(9)5(7)4(2)8/h4-5,8H,3,7H2,1-2H3 |
InChI Key |
JNTDLWHHJMGLGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2-hydroxy-3-methylbutanoate (CAS 129025-85-0)
Ethyl 2-amino-4-hydroxybutanoate (CAS 764724-38-1)
- Structure: Amino group at C2 and hydroxyl group at C4 (vs. C3 in the target compound). Molecular formula: C₆H₁₃NO₃ (MW: 147.17 g/mol).
- Key Differences : The positional isomerism of the hydroxyl group alters solubility and metabolic pathways. Safety data (SDS) indicates distinct handling requirements due to reactivity differences .
Ethyl 3-hydroxybutanoate (CAS 56816-01-4)
- Molecular formula: C₆H₁₂O₃ (MW: 132.16 g/mol).
- Key Differences: The absence of an amino group limits its use in peptide synthesis. However, its (S)-enantiomer is critical in biochemical reductions and chiral resolution studies .
Ethyl 2-acetyl-3-methylbutanoate (CAS 1522-46-9)
- Structure : Acetyl and methyl groups at C2 and C3, respectively. Molecular formula: C₉H₁₆O₃ (MW: 172.22 g/mol).
- Key Differences: The acetyl group enhances electrophilicity, making it suitable for ketone-based pharmaceutical intermediates, unlike the amino-alcohol functionality of the target compound .
Data Tables: Structural and Functional Comparison
Table 1: Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Ethyl 2-amino-3-hydroxybutanoate | 39994-70-2 | C₆H₁₄ClNO₃ | Amino, Hydroxyl, Ester | 183.63 |
| Ethyl 2-hydroxy-3-methylbutanoate | 129025-85-0 | C₇H₁₄O₃ | Hydroxyl, Ester, Methyl | 146.18 |
| Ethyl 2-amino-4-hydroxybutanoate | 764724-38-1 | C₆H₁₃NO₃ | Amino, Hydroxyl, Ester | 147.17 |
| Ethyl 3-hydroxybutanoate | 56816-01-4 | C₆H₁₂O₃ | Hydroxyl, Ester | 132.16 |
Research Findings and Functional Group Impact
- Amino Group Influence: this compound’s amino group enables participation in Schiff base formation and peptide coupling, distinguishing it from hydroxyl- or methyl-substituted analogs .
- Hydroxyl Position: Moving the hydroxyl group from C3 to C4 (as in Ethyl 2-amino-4-hydroxybutanoate) reduces intramolecular hydrogen bonding, affecting solubility and crystallinity .
- Steric Effects: Methyl or acetyl groups at C3 (e.g., Ethyl 2-hydroxy-3-methylbutanoate) increase steric hindrance, limiting enzyme binding in biochemical applications compared to the target compound .
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